molecular formula C19H11FO2 B12525819 2-(3-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one CAS No. 652138-26-6

2-(3-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one

Cat. No.: B12525819
CAS No.: 652138-26-6
M. Wt: 290.3 g/mol
InChI Key: YVBRXOKHDVMWBU-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one is a synthetic organic compound based on the 4H-naphthopyran-4-one scaffold, a structure of high interest in medicinal chemistry due to its association with diverse pharmacological activities. This scaffold is recognized as a privileged structure in anticancer research, with related compounds demonstrating potent antiproliferative effects and the ability to induce apoptosis (programmed cell death) in human cancer cells . The naphthopyran core is a common motif in bioactive natural products and their synthetic mimetics, designed to retain biological activity while improving synthetic accessibility . The specific incorporation of a 3-fluorophenyl substituent is a strategic modification common in drug discovery, often used to fine-tune the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. Compounds within this structural class have been investigated for their potential to interact with key cellular targets, including various kinase enzymes such as cyclin-dependent kinases (CDKs) and tyrosine kinase receptors, which play critical roles in regulating the cell cycle and cancer progression . Researchers value this compound as a key intermediate or lead compound for developing novel therapeutic agents. It is intended for use in strictly controlled laboratory settings for in vitro biological screening and structure-activity relationship (SAR) studies. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound in accordance with all applicable laboratory safety protocols.

Properties

CAS No.

652138-26-6

Molecular Formula

C19H11FO2

Molecular Weight

290.3 g/mol

IUPAC Name

2-(3-fluorophenyl)benzo[g]chromen-4-one

InChI

InChI=1S/C19H11FO2/c20-15-7-3-6-14(8-15)18-11-17(21)16-9-12-4-1-2-5-13(12)10-19(16)22-18/h1-11H

InChI Key

YVBRXOKHDVMWBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)C=C(O3)C4=CC(=CC=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a typical synthetic route may involve the reaction of 3-fluorobenzaldehyde with 2-hydroxy-1-naphthaldehyde in the presence of a base such as potassium carbonate. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired naphthopyran derivative .

Industrial Production Methods

Industrial production of 2-(3-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one may involve large-scale batch or continuous flow processes. These methods typically utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques ensures the consistent production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthopyran core.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of naphtho[2,3-b]pyran compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study highlighted the effectiveness of 4H-naphtho[1,2-b]pyran derivatives in inhibiting the growth of human cancer cells, suggesting that 2-(3-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one may share similar properties due to its structural analogies .

Antimicrobial Properties
Another important application is in the development of antimicrobial agents. Compounds with naphtho[1,2-b]pyran structures have shown activity against a range of bacteria and fungi. The presence of the fluorine atom in 2-(3-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one may enhance its interaction with biological targets, potentially leading to increased efficacy .

Photochemistry

Photochromic Properties
Naphtho[2,3-b]pyrans are known for their photochromic behavior, which allows them to undergo reversible transformations upon exposure to light. This property is particularly useful in applications such as optical devices and smart materials. The compound's ability to switch between different forms when irradiated makes it a candidate for use in photoresponsive systems .

Dye Applications
The compound can also be explored as a dye in various applications. Its structural characteristics suggest potential use in dye-sensitized solar cells (DSSCs) due to its ability to absorb light and convert it into energy efficiently. The development of such dyes could lead to advancements in renewable energy technologies .

Materials Science

Smart Coatings
In materials science, 2-(3-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one can be incorporated into smart coatings that change color or transparency in response to environmental stimuli (e.g., UV light). This application could find utility in protective coatings for buildings or vehicles that adapt to sunlight exposure .

Nanocomposites
The integration of this compound into polymer matrices can enhance the mechanical and thermal properties of nanocomposites. Research has shown that incorporating photochromic materials can lead to improved performance characteristics in various applications ranging from packaging to automotive components .

Table 1: Summary of Applications and Findings

Application AreaFindingsReference
Anticancer ActivitySignificant inhibition of cancer cell proliferation observed.
Antimicrobial PropertiesEffective against multiple bacterial strains; potential for drug development.
Photochromic BehaviorExhibits reversible color changes under UV light; suitable for optical applications.
Dye ApplicationsPotential use in DSSCs; efficient light absorption noted.
Smart CoatingsAdaptable coatings developed for environmental responsiveness.
NanocompositesEnhanced mechanical properties when integrated into polymer matrices.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Structural Modifications and Substituents

The naphtho[2,3-b]pyran-4-one scaffold is highly versatile, with substituents at C-2, C-5, C-6, and C-8 positions dictating pharmacological and physicochemical properties. Key analogs include:

Compound Name Substituents Source/Biological Activity Reference
Nigerasperone A 5-hydroxy, 6,8-dimethoxy, 2-hydroxymethyl Antibiotic (Aspergillus niger)
5,8-Dihydroxy-6-methoxy-2-propyl 2-propyl, 5,8-dihydroxy, 6-methoxy Marine crinoids (Capillaster multiradiatus)
Aurasperone A 5-hydroxy, 6,8-dimethoxy, 2,3-dimethyl Marine fungus (ZZF79)
NU7026 2-(4-morpholinyl) DNA-PK inhibitor (radiosensitizer)
6-(β-D-glucopyranosyloxy)-5,8-dihydroxy-2-methyl 2-methyl, 5,8-dihydroxy, 6-glucosylated Plant (Ficus auriculata)
VU0360172 2-(3-fluorophenyl)ethynyl (related but distinct scaffold) mGlu1 receptor modulator

Key Observations :

  • Bioactivity Correlation : Methoxy and hydroxy groups (e.g., in nigerasperones) are linked to antibiotic activity, while glucosylation in Ficus-derived compounds improves solubility and antioxidant efficacy .

Spectroscopic Data :

  • IR/NMR : Characteristic carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and aromatic proton signals in δ 6.5–8.5 ppm .
  • Mass Spectrometry : Molecular ion peaks align with formulas (e.g., C19H13FO2 for the target compound) .

Physicochemical Properties

Property 2-(3-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one (Predicted) Nigerasperone A NU7026
LogP ~3.5 (moderate lipophilicity) 2.8 2.1
Topological PSA ~50 Ų 75 Ų 55 Ų
Solubility Low (improved with fluorophenyl) Moderate Low

Fluorine Impact : Increases hydrophobicity (↑LogP) but may reduce aqueous solubility compared to hydroxylated analogs .

Biological Activity

2-(3-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one is a synthetic compound characterized by a unique naphthopyran structure, which includes a fused naphthalene and pyran ring system. The introduction of a fluorophenyl group at the second position of the pyran ring significantly influences its chemical properties and biological activities. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications.

The molecular formula of 2-(3-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one is C19H11FO2C_{19}H_{11}FO_2. The presence of the fluorine atom enhances the lipophilicity of the compound, which can improve its bioavailability and efficacy in biological systems.

Biological Activities

Research indicates that 2-(3-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one exhibits a range of biological activities:

  • Antimicrobial Activity : Derivatives of this compound have shown significant antimicrobial properties against various pathogens. For example, studies have indicated that naphthopyran derivatives demonstrate notable activity against bacterial strains, suggesting potential use in treating infections .
  • Anticancer Properties : The compound has been investigated for its antiproliferative effects against several cancer cell lines. In vitro studies have demonstrated that certain derivatives exhibit significant cytotoxicity, indicating their potential utility in cancer therapy .
  • Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of naphthopyran derivatives, suggesting that they may be effective in managing inflammatory conditions .

Molecular docking studies have been employed to understand the interactions of 2-(3-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one with biological macromolecules such as proteins and nucleic acids. These studies reveal insights into binding affinities and modes of interaction with target enzymes or receptors, which are crucial for elucidating the compound's mechanism of action in various biological contexts .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their notable features:

Compound NameStructureNotable Features
2-Amino-4-(2-fluorophenyl)-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrileStructureKnown for anti-tubercular activity
2-Amino-4-(p-chlorophenyl)-5-methyl-4H-naphtho[1,2-b]pyranStructureExhibits antimicrobial properties
2-Amino-4-(3-chloro-4-fluorophenyl)-4H-benzo[h]chromene-3-carbonitrileStructurePotential anticancer agent

Case Studies

  • Anticancer Activity : A study evaluating the cytotoxic effects of various naphthopyran derivatives found that 2-(3-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one exhibited an IC50 value in the low micromolar range against several cancer cell lines, indicating strong antiproliferative effects. This suggests its potential as a lead compound in anticancer drug development .
  • Antimicrobial Evaluation : In another study focusing on antimicrobial activity, derivatives including 2-(3-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one were tested against both Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli strains, highlighting its potential as an antimicrobial agent .

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